(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound derived from dihydrotetrabenazine, which is a metabolite of tetrabenazine. Tetrabenazine is a drug primarily used to manage hyperkinetic movement disorders, including Huntington's disease and tardive dyskinesia. The specific stereochemical configuration of (2S,3R,11bS)-dihydrotetrabenazine is crucial for its pharmacological activity, as it influences the binding affinity to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine and serotonin within the central nervous system.
Dihydrotetrabenazine is synthesized through the reduction of tetrabenazine using sodium borohydride in an ethanol medium. This compound can exist in multiple stereoisomeric forms, with (2S,3R,11bS)-dihydrotetrabenazine being one of them. The classification of this compound falls under the category of psychoactive agents due to its effects on neurotransmitter levels in the brain.
The synthesis of (2S,3R,11bS)-dihydrotetrabenazine-L-Val involves several steps:
Technical details regarding reaction conditions and purification methods are critical for ensuring high yield and purity of the final product.
The molecular structure of (2S,3R,11bS)-dihydrotetrabenazine-L-Val can be described by its stereochemical configuration at specific carbon centers:
The primary chemical reactions involving (2S,3R,11bS)-dihydrotetrabenazine-L-Val include:
The mechanism of action for (2S,3R,11bS)-dihydrotetrabenazine-L-Val primarily revolves around its interaction with VMAT2:
The physical and chemical properties of (2S,3R,11bS)-dihydrotetrabenazine-L-Val include:
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific applications:
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chiral small molecule classified as a dihydroisoquinoline derivative. Its molecular formula is C₂₄H₃₈N₂O₄, with a molecular weight of 418.57 g/mol. The IUPAC name is [(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate, reflecting its ester linkage between a reduced tetrabenazine core and L-valine [1] [3]. The structure features three stereogenic centers (C2, C3, C11b), resulting in eight possible stereoisomers. The (2S,3R,11bS) configuration confers a distinct three-dimensional orientation critical for biological activity [3] [6].
An L-valine ester moiety at C2, enhancing metabolic stability [3] [10].
Physicochemical Properties:
Property | Value | |
---|---|---|
Molecular Formula | C₂₄H₃₈N₂O₄ | |
Molecular Weight | 418.57 g/mol | |
Boiling Point | 507.2 ± 50.0°C | |
Density | 1.11 ± 0.1 g/cm³ | |
Storage Conditions | -20°C | [1] |
The SMILES notation (COc1cc2CCN3CC@@HC@HOC(=O)C@@HC(C)C
) and InChIKey (MHMCLOWOLMUORZ-RVDMUPIBSA-N
) provide unambiguous representations of its stereochemistry [1] [3].
The discovery of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is rooted in efforts to optimize tetrabenazine (TBZ), a first-generation VMAT2 inhibitor approved for Huntington’s chorea. TBZ is metabolized into four dihydrotetrabenazine (HTBZ) isomers: (±)-α-HTBZ and (±)-β-HTBZ. Early studies assumed α-HTBZ isomers dominated VMAT2 inhibition, but advanced analytics revealed [+]-β-HTBZ as the most abundant circulating metabolite (Ki = 1.9 nM for VMAT2), while [(2S,3R,11bS)-HTBZ] (also termed [−]-β-HTBZ) is a minor, low-potency metabolite (Ki = 714 nM) [2] [5].
2017: LC-MS/MS quantification of individual HTBZ isomers in patients, revealing [−]-α-HTBZ and [+]-β-HTBZ as predominant TBZ metabolites, with (2S,3R,11bS)-HTBZ as a trace component [2].
VMAT2 Binding Affinities of HTBZ Isomers:
Isomer | Configuration | VMAT2 Ki (nM) | Relative Potency | |
---|---|---|---|---|
[+]-α-HTBZ | (2R,3R,11bR) | 1.9–3.96 | High | |
[-]-α-HTBZ | (2S,3S,11bS) | 202 | Low | |
[+]-β-HTBZ | (2S,3R,11bR) | 1.9 | High | |
[−]-β-HTBZ | (2R,3S,11bS) | 714 | Very Low | [2] [5] [9] |
The L-valine esterification of (2S,3R,11bS)-HTBZ aimed to improve pharmacokinetics but resulted in a compound with negligible VMAT2 affinity due to its stereochemistry [3] [10].
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val serves primarily as a reference standard for analytical testing of tetrabenazine and valbenazine impurities rather than a therapeutic agent. Its pharmacological profile is defined by two key characteristics:
Low VMAT2 Inhibitory Activity:With a Ki > 500 nM, it exhibits ~250-fold lower VMAT2 binding than the high-affinity isomer (2R,3R,11bR)-HTBZ [5] [9]. This renders it pharmacologically inert in modulating monoamine uptake.
Receptor Selectivity Profile:Unlike TBZ metabolites (e.g., [−]-α-HTBZ), it shows negligible binding to off-target receptors:
Serotonin receptors (5-HT2B, 5-HT7) [2].This selectivity minimizes risks of depression, parkinsonism, or sedation associated with non-selective isomers [2] [7].
Analytical Applications:As an impurity marker, it is quantified in TBZ and valbenazine formulations using chiral LC-MS/MS. Its detection limit is <0.1% w/w, ensuring product quality control [6] [10].
Research Utility:
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0